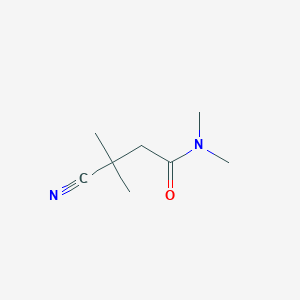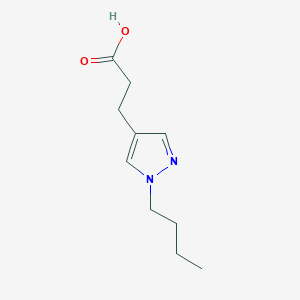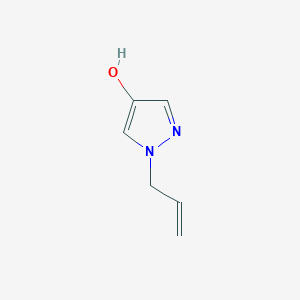![molecular formula C12H25Cl2FN2 B1485286 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride CAS No. 2098128-91-5](/img/structure/B1485286.png)
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Übersicht
Beschreibung
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H25Cl2FN2 and a molecular weight of 287.24 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a fluoro-methylcyclohexyl group. It is commonly used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-fluoro-4-methylcyclohexane and piperazine.
Reaction Conditions: The 1-fluoro-4-methylcyclohexane is reacted with piperazine under controlled conditions to form the desired product.
Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro-methylcyclohexyl group may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride can be compared with other piperazine-containing compounds:
1-[(4-Fluorophenyl)methyl]-4-methylpiperazine: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
1-[(4-Methylphenyl)methyl]piperazine: This compound lacks the fluoro substituent, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-[(1-fluoro-4-methylcyclohexyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2.2ClH/c1-11-2-4-12(13,5-3-11)10-15-8-6-14-7-9-15;;/h11,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMLIAXMLEEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1485204.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)


![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
amine hydrochloride](/img/structure/B1485215.png)
amine hydrochloride](/img/structure/B1485218.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485222.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
